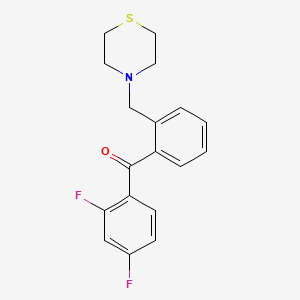

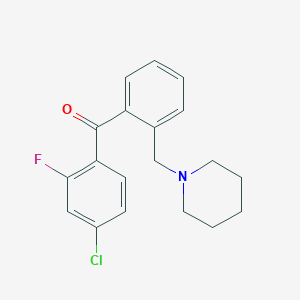

2,4-Difluoro-2'-thiomorpholinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-2’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17F2NOS and a molecular weight of 333.4 g/mol . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-2’-thiomorpholinomethyl benzophenone consists of a benzophenone core with two fluorine atoms at the 2 and 4 positions of one phenyl ring and a thiomorpholinomethyl group at the 2’ position of the other phenyl ring .Scientific Research Applications

1. Adsorption and Separation Materials

Metal-organic frameworks (MOFs), like MIL-101, have been used for the extraction of benzophenones, including 2,4-dihydroxybenzophenone, from toner samples. This application leverages the porosity and large surface area of MOFs for efficient adsorption and separation processes (Li et al., 2015).

2. Bioorganic Chemistry and Material Science

Benzophenones like 2,4-Difluoro-2'-thiomorpholinomethyl benzophenone play a critical role in bioorganic chemistry and material science due to their unique photochemical properties. These properties are utilized in various applications, including proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).

3. Antiproliferative Activity in Cancer Research

Novel benzophenone analogues, including those with morpholine conjugation, have been synthesized and evaluated for their role in inhibiting neoplastic development. These compounds have shown significant anti-mitogenic activity, suggesting their potential use in cancer therapy (Al‐Ghorbani et al., 2017).

4. Environmental Applications

Benzophenone derivatives, including 2,4-Difluoro-2'-thiomorpholinomethyl benzophenone, have been utilized in environmental-friendly fabrication of adsorption resins. These resins are effective in removing certain compounds from water, contributing to environmental protection and sustainability (Zhou et al., 2018).

5. Photoreactive Polymers in Biomaterials

Photoreactive polymers bearing benzophenone groups, including 2,4-Difluoro-2'-thiomorpholinomethyl benzophenone, have been synthesized for surface modification of biomaterials. These polymers are sensitive to UV irradiation and can create highly hydrophilic surfaces, which inhibit protein adsorption and cell adhesion (Lin et al., 2015).

properties

IUPAC Name |

(2,4-difluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NOS/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIASCGKZGDXEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643843 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-2'-thiomorpholinomethyl benzophenone | |

CAS RN |

898782-41-7 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)

![Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1327275.png)